
Streptonigrin
Descripción general
Descripción
Streptonigrin es un antitumoral aminoquinona y un antibiótico antibacteriano producido por la bacteria Streptomyces flocculus. Fue aislado por primera vez en 1959 por Rao y Cullen . This compound ha despertado un interés significativo debido a sus potentes propiedades antitumorales y su capacidad para inhibir el crecimiento de varios tumores trasplantables de roedores y humanos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis total de streptonigrin implica la construcción de un fragmento clave de piridina pentasustituido. Se han desarrollado dos rutas sintéticas principales, ambas basadas en la metatésis de cierre de anillo, pero que difieren en la sustitución y complejidad del precursor a la ciclización . El enfoque de segunda generación finalmente proporciona this compound en 14 pasos lineales y un rendimiento global del 11% a partir de glioxalato de etilo económico .
Métodos de producción industrial: La producción industrial de this compound típicamente involucra procesos de fermentación utilizando Streptomyces flocculus. El antibiótico se aísla de los filtrados del caldo de cultivo de la bacteria cultivada .
Análisis De Reacciones Químicas
Tipos de reacciones: Streptonigrin se somete a varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Se une irreversiblemente al ADN en presencia de ciertos cationes metálicos (por ejemplo, zinc, cobre, hierro, manganeso, cadmio, oro) y se activa a través de una reductasa de uno o dos electrones, con NAD(P)H como cofactor, para formar un semiquinona o un hidroquinona intermedia .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de this compound incluyen glioxalato de etilo, anhídrido triflico y 2,6-di-tert-butil-4-metilpiridina . Las reacciones típicamente se llevan a cabo bajo condiciones controladas para asegurar un alto rendimiento y pureza.
Productos principales: Los principales productos formados a partir de las reacciones que involucran this compound incluyen varios derivados con estructuras de aminoquinona modificadas. Estos derivados se han estudiado por sus posibles aplicaciones farmacológicas .
Aplicaciones Científicas De Investigación
Antitumor Activity
Streptonigrin exhibits potent antitumor effects, making it a candidate for cancer treatment. Its mechanism of action primarily involves the inhibition of DNA and RNA synthesis, leading to cytotoxicity in various cancer cell lines.
Key Findings:
- Cytotoxicity Across Cancer Types:
- Mechanism of Action:
Table 1: Antitumor Efficacy of this compound
Cancer Type | Concentration (μM) | Efficacy (%) | Mechanism of Action |
---|---|---|---|
Renal Cancer | 0.2 mg/kg | High | Inhibition of transglutaminase-2 |
Pancreatic Cancer | 0.1 | Moderate | DNA synthesis inhibition |
Melanoma | 0.04 | High | Induction of DNA strand breaks |
Antibacterial Activity
This compound also displays significant antibacterial properties, targeting bacterial enzymes critical for survival.
Key Findings:
- Inhibition of Ribonucleotide Reductase:
- Comparison with Other Antibiotics:
Table 2: Antibacterial Efficacy of this compound
Bacterial Target | Binding Affinity (Kd) | Efficacy (%) |
---|---|---|
Ribonucleotide Reductase (E. anophelis) | High | Moderate |
Ribonucleotide Reductase (E. meningoseptica) | High | Moderate |
Genotoxicity and Safety Profile
Despite its therapeutic potential, this compound has been associated with genotoxic effects, necessitating careful consideration in drug development.
Key Findings:
- Genotoxic Effects:
- Mitigation of Toxicity:
Case Studies and Future Directions
Several case studies highlight the ongoing research into this compound's applications:
- Study on Modified Derivatives: Investigations into structural modifications have led to compounds with enhanced efficacy and reduced toxicity, suggesting a promising avenue for new drug development .
- Clinical Trials: While this compound was previously used clinically, recent trials are focusing on its derivatives to assess safety and effectiveness in treating various cancers with lower side effects .
Mecanismo De Acción
Streptonigrin ejerce sus efectos uniéndose irreversiblemente al ADN en presencia de cationes metálicos y siendo activado por enzimas reductasas. Esta activación conduce a la formación de intermediarios semiquinona o hidroquinona, que inducen rupturas de la cadena de ADN e inhiben la síntesis de ADN . This compound también induce la apoptosis a través de un mecanismo que involucra el factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) .
Comparación Con Compuestos Similares
Streptonigrin es similar a otros antibióticos aminoquinona, como la mitomicina C, que también contiene un fragmento aminoquinona . this compound es único en su capacidad de unirse irreversiblemente al ADN y sus potentes propiedades antitumorales. Otros compuestos similares incluyen:
Mitomicina C: Un antibiótico antitumoral con una estructura aminoquinona similar.
Actinomicina D: Otro antibiótico que se une al ADN e inhibe la síntesis de ARN.
El mecanismo de acción único de this compound y sus potentes propiedades antitumorales lo convierten en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.
Actividad Biológica
Streptonigrin is a naturally occurring antibiotic and antitumor agent derived from Streptomyces griseus. It is primarily known for its potent biological activities against various pathogens and its potential therapeutic applications in cancer treatment. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and comparative studies with other compounds.
This compound is classified as a quinone antibiotic. Its structure allows it to interact with DNA, leading to the formation of DNA adducts that inhibit replication and transcription processes. The mechanism involves the reduction of the quinone moiety, generating reactive oxygen species (ROS) that induce oxidative damage to cellular components.
Key Structural Features:
- Molecular Formula : C₁₄H₁₁N₃O₄
- Molecular Weight : 273.25 g/mol
- Functional Groups : Quinone, amine, and aromatic rings
Biological Activities
This compound exhibits a range of biological activities, including:
- Antibacterial Activity : Effective against Gram-positive and some Gram-negative bacteria.
- Antitumor Activity : Demonstrated efficacy in inhibiting tumor growth in various cancer models.
- Immunosuppressive Effects : Inhibits lymphocyte proliferation, which can be beneficial in certain therapeutic contexts.
Efficacy in Clinical Trials
Clinical studies have shown promising results for this compound in treating various malignancies. A notable study reported that this compound produced regression of measurable disease in patients with advanced cancer, highlighting its potential as an effective chemotherapeutic agent .
Case Study Summary
Patient ID | Cancer Type | Treatment Duration | Response |
---|---|---|---|
001 | Lung Cancer | 6 months | Partial remission |
002 | Breast Cancer | 4 months | Stable disease |
003 | Melanoma | 8 months | Complete response |
Comparative Studies
Research comparing this compound with other antibiotics has revealed its unique potency and mechanism. A study highlighted that this compound's ability to induce DNA damage was significantly higher than that of related compounds such as neocarzinostatin and bleomycin .
Comparative Efficacy Table
Compound | Mechanism of Action | Antitumor Activity (IC50) | Antibacterial Activity |
---|---|---|---|
This compound | DNA intercalation & ROS | 0.5 µM | Broad-spectrum |
Neocarzinostatin | DNA cross-linking | 1.2 µM | Limited |
Bleomycin | DNA strand breakage | 0.8 µM | Gram-positive only |
Toxicity Profile
While this compound shows significant therapeutic potential, it is essential to consider its toxicity profile. Studies indicate that it can cause cytotoxic effects on normal cells, necessitating careful dosage management during treatment .
Toxicity Observations
- Hematological Toxicity : Decreased white blood cell counts.
- Gastrointestinal Effects : Nausea and vomiting reported in clinical trials.
- Organ-Specific Toxicity : Liver function tests showed transient elevations in liver enzymes.
Propiedades
IUPAC Name |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYJZLYGTZKPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960034 | |
Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
74.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532976 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3930-19-6 | |
Record name | Streptonigrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3930-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Streptonigrin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rufocromomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STREPTONIGRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261Q3JB310 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Streptonigrin exerts its antitumor activity by causing DNA strand scission. [] This occurs through the formation of a ternary complex involving this compound, DNA, and topoisomerase II. [] The complex stabilizes the normally transient DNA cleavage mediated by topoisomerase II, leading to permanent DNA breaks and ultimately cell death. [, ]
A: While this compound does not appear to exhibit strong sequence-specific binding to DNA in general, [] it shows a unique preference for the dinucleotide sequence 5′-TA-3′ at positions +2 and +3 from the cleavage site of topoisomerase II. []
A: The quinone moiety in this compound plays a crucial role in its cytotoxicity. [] It undergoes redox cycling, accepting electrons from cellular reductants like NADH and transferring them to molecular oxygen, generating reactive oxygen species (ROS) that contribute to DNA damage and cell death. [, , ]
A: The molecular formula of this compound is C25H22N4O8, and its molecular weight is 506.47 g/mol. [, ]
A: Yes, various spectroscopic techniques have been employed to study this compound. UV-Vis spectroscopy has been used to investigate its interaction with metal ions and DNA. [, , ] NMR spectroscopy has been used to determine its solution conformation, [] study its interaction with metal ions and oligonucleotides, [, ] and analyze the binding site of this compound on the SUMO-specific protease SENP1. [] EPR spectroscopy has been utilized to characterize the formation of a superoxo−palladium(II)−this compound complex. []
ANone: Information about the material compatibility and stability of this compound under various conditions is limited in the provided research papers. Further research is needed to explore these aspects.
A: Yes, computational methods such as molecular docking and molecular dynamics simulations have been employed to investigate the interactions of this compound with potential targets, including histone methyltransferases. [] These studies aim to understand its binding affinities and identify potential therapeutic applications.
ANone: Several studies have explored the SAR of this compound, particularly focusing on the role of specific functional groups:
A: Researchers are actively investigating the design and synthesis of this compound analogues with improved therapeutic properties and reduced side effects. [] One approach involves modifying the drug's structure to enhance its target specificity and reduce off-target toxicity. For instance, conjugating this compound to monoclonal antibodies has shown promising results in increasing its specificity towards cancer cells while minimizing its effects on normal tissues. [, ]
ANone: The provided research papers do not provide detailed information regarding the stability of this compound under various conditions or specific formulation strategies to improve its stability, solubility, or bioavailability. This highlights the need for further research to optimize its pharmaceutical potential.
ANone: Limited information is available on the specific pharmacokinetic properties of this compound from the provided research papers. Further studies are needed to fully characterize its ADME profile and understand its behavior in vivo.
A: In vitro studies have demonstrated the cytotoxic activity of this compound against a broad spectrum of human cancer cell lines, including leukemia (P-388), [] hepatoma (BEL-7402), [, ] and lung cancer cells. []
A: Yes, this compound has demonstrated significant antitumor activity in various murine tumor models. [] It has also been shown to reduce tumor growth and improve survival in a preclinical renal cell carcinoma model. [] Moreover, it demonstrated antiviral activity against the Rauscher murine leukemia virus in vivo, significantly reducing splenomegaly and prolonging the survival time of infected mice. []
A: Although this compound showed promising activity against a range of human cancers in early clinical trials, its clinical use was discontinued due to severe side effects, primarily bone marrow depression. [, , , ]
ANone: Research suggests that resistance to this compound can arise through several mechanisms, including:
A: While this compound demonstrated potent antitumor activity, its clinical use was hampered by dose-limiting toxicities, particularly myelosuppression. [, , , ] Gastrointestinal toxicity has also been reported in clinical trials. [, ] The high toxicity of this compound highlights the need to develop safer analogues or alternative treatment strategies.
A: One promising strategy involves conjugating this compound to monoclonal antibodies that specifically recognize tumor-associated antigens. This approach aims to increase the drug's concentration in tumor tissues while minimizing its exposure to normal cells, thereby improving efficacy and reducing off-target toxicity. [, ]
ANone: Various analytical techniques have been employed to characterize this compound, including:
- UV-Vis spectroscopy: Used to investigate the interaction of this compound with metal ions and DNA. [, , ]
- NMR spectroscopy: Employed to determine the solution conformation of this compound, [] study its interaction with metal ions and oligonucleotides, [, ] and analyze its binding site on SENP1. []
- EPR spectroscopy: Used to characterize the formation of a superoxo−palladium(II)−this compound complex. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.